N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE
Description
N-(2-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoline core fused with a sulfanyl-acetamide moiety. Its structure includes:
- Triazoloquinoline backbone: A bicyclic system combining a quinoline and a 1,2,4-triazole ring, with a methyl group at position 3. This scaffold is associated with π-π stacking and hydrogen-bonding interactions, common in kinase inhibitors and antimicrobial agents.
- Sulfanyl bridge: The thioether linkage (-S-) between the triazoloquinoline and acetamide groups enhances conformational flexibility and may influence redox stability.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-10-17-22-23-19(24(17)16-9-5-2-6-13(12)16)26-11-18(25)21-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKINKXQPWHAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazoloquinoline intermediate. This step may require the use of polar aprotic solvents and specific reagents to achieve high yields.
Attachment of the Sulfanylacetamide Moiety: The final step involves the coupling of the sulfanylacetamide group to the chlorophenyl-triazoloquinoline intermediate. This step may involve the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can target the triazoloquinoline core or the sulfanyl group, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
N-(3-Trifluoromethylphenyl) Analog
- Structure: 2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide .
- Key Differences: The 3-trifluoromethylphenyl group introduces strong electron-withdrawing effects via the -CF₃ group, increasing lipophilicity (logP) compared to the 2-chlorophenyl analog.
N-(2-Methylphenyl) Analog with Allyl-Modified Triazole
- Structure: 2-({4-Allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide .
- The allyl group increases hydrophobicity, while the anilinomethyl side chain introduces hydrogen-bonding capacity.
Core Heterocycle Modifications
Tetrahydrobenzothienyl-Substituted Analog
- Structure: N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide .
- The cyano group at position 3 enhances dipole interactions, which may improve binding affinity to polar active sites.
Biological Activity
N-(2-Chlorophenyl)-2-({5-Methyl-[1,2,4]Triazolo[4,3-a]Quinolin-1-Yl}Sulfanyl)Acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole and quinoline moieties. The process often utilizes various reagents and conditions to achieve the desired structure. For instance, compounds with similar structures have been synthesized using hydrazine hydrate in reflux conditions to yield 1,2,4-triazole derivatives that exhibit antimicrobial properties .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives containing the triazole ring exhibit notable antimicrobial properties. For example, compounds related to this structure have shown moderate activities against various bacterial strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL .
Anticancer Properties
The compound also demonstrates promising anticancer activity. Studies have reported that related triazole-thiadiazole hybrids show significant cytotoxic effects against human cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 10 µg/mL . Notably, the presence of the chlorophenyl group enhances the compound's ability to inhibit tumor growth.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Some studies suggest that these compounds may inhibit key kinases involved in cell proliferation pathways.
- Induction of Apoptosis : The compound has been shown to activate caspases involved in apoptosis in various cancer cell lines, leading to programmed cell death .
- Cell Cycle Arrest : Evidence indicates that this compound can induce cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting their proliferation .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of similar triazole derivatives against a panel of bacteria and fungi. Results showed significant inhibition against Candida albicans and Klebsiella pneumoniae, suggesting broad-spectrum antimicrobial potential .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that compounds with structural similarities exhibited IC50 values as low as 0.28 µg/mL against breast cancer cell lines. These findings advocate for further exploration into structure-activity relationships to optimize therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for preparing N-(2-chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazoloquinoline core via cyclization of substituted quinoline precursors with triazole derivatives. For example, copper-catalyzed click chemistry can be used to introduce sulfanyl groups, as seen in analogous triazole-acetamide syntheses .
- Step 2: Sulfur alkylation using chloroacetyl chloride. A mixture of the triazoloquinoline intermediate, triethylamine (as a base), and chloroacetyl chloride in dioxane or ethanol is refluxed to form the thioether bond .
- Step 3: Coupling with 2-chloroaniline. The final acetamide is obtained by reacting the intermediate with N-(2-chlorophenyl)amine under basic conditions (e.g., Na₂CO₃) .
Key Considerations: Purification often involves recrystallization from ethanol-DMF mixtures to isolate the pure product .
Q. What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray Crystallography: Resolves the 3D arrangement of the triazoloquinoline core and confirms regiochemistry of sulfanyl substitution .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups on triazole, chlorophenyl protons) and verify sulfur-acetamide connectivity .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for sulfanyl and acetamide moieties .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the alkylation of triazoloquinoline intermediates?
Answer: Low yields in alkylation steps (e.g., sulfanyl-acetamide bond formation) are often due to steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening: Copper sulfate/sodium ascorbate systems improve click chemistry efficiency for triazole formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to dioxane .
- Temperature Control: Refluxing at 60–80°C balances reactivity and minimizes decomposition .
Validation: Monitor reaction progress via TLC (Rf ~0.8 in hexane:ethyl acetate 7:3) and adjust stoichiometry of chloroacetyl chloride to 1.2 equivalents .
Q. How should conflicting bioactivity data between in vitro and in vivo models be analyzed?
Answer: Discrepancies may arise from differences in metabolic stability, solubility, or target engagement. Methodological approaches include:
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models to assess bioavailability .
- Metabolite Identification: Use LC-MS to detect phase I/II metabolites that may deactivate the compound in vivo .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility while retaining triazoloquinoline bioactivity .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking: Simulate binding interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on the sulfanyl-acetamide moiety’s role in hydrogen bonding .
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., sulfur atoms prone to oxidation) .
- QSAR Modeling: Train models on analogues (e.g., triazole-quinoline derivatives) to predict anti-cancer or anti-inflammatory activity .
Data Contradiction Analysis
Q. How to resolve inconsistencies in reported anti-cancer activity across studies?
Answer:
- Dose-Response Validation: Re-test the compound at standardized concentrations (e.g., 1–100 μM) in multiple cell lines (e.g., MCF-7, HeLa) .
- Target Specificity Assays: Use siRNA knockdown or CRISPR-Cas9 to confirm whether activity is mediated via kinase inhibition or DNA intercalation .
- Batch Purity Checks: Ensure >95% purity via HPLC to rule out impurities affecting bioactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
